molecular formula C24H27ClN4O2 B2972202 N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189486-80-3

N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2972202
M. Wt: 438.96
InChI Key: MLPGVVQVTMDCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would describe the molecular structure of the compound, including its stereochemistry and any notable structural features.



Chemical Reactions Analysis

This would outline the known reactions that the compound undergoes, including the reaction conditions and products.



Physical And Chemical Properties Analysis

This would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Radiosynthesis and Pesticidal Applications

One study focused on the radiosynthesis of chloroacetanilide herbicides and a dichloroacetamide safener for herbicides. This research is important for understanding the metabolism and mode of action of these compounds in agricultural settings. Such chemicals are critical in developing herbicides with improved efficiency and reduced environmental impact (Latli & Casida, 1995).

ORL1 Receptor Agonists

Another area of research involves the synthesis and biochemical characterization of non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the human ORL1 receptor, suggesting potential therapeutic applications in pain management and neurological disorders (Röver et al., 2000).

Insecticidal Activity

The synthesis and insecticidal activity of N-(isothiazol-5-yl)phenylacetamides have been explored, demonstrating the potential of such compounds in controlling agricultural pests and improving crop yields. This research contributes to the development of new, effective insecticides with specific modes of action (Samaritoni et al., 1999).

Potential Pesticides

N-derivatives of certain phenoxyacetamides have been characterized by X-ray powder diffraction, suggesting their use as potential pesticides. Understanding the crystal structures of these compounds can aid in the design of more effective and environmentally safe pesticides (Olszewska et al., 2011).

Safety And Hazards

This would detail the safety precautions that should be taken when handling the compound, as well as any known health hazards associated with exposure to the compound.


Future Directions

This would discuss potential areas of future research involving the compound, such as new synthetic methods or potential applications.


I hope this helps, and I apologize for any inconvenience. If you have any other questions or need further assistance, feel free to ask!


properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-15-4-7-20(19(25)12-15)26-21(30)14-29-10-8-24(9-11-29)27-22(23(31)28-24)18-6-5-16(2)17(3)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPGVVQVTMDCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.